(3R,4R)-4-methoxypyrrolidin-3-ol hydrochloride

Asymmetric Synthesis Chiral Building Blocks 1,3-Dipolar Cycloaddition

This (3R,4R)-4-methoxypyrrolidin-3-ol hydrochloride is the essential chiral pyrrolidine building block for asymmetric synthesis of glycosidase inhibitors and bioactive heterocycles. Its defined (3R,4R) stereochemistry eliminates costly chiral resolution steps, enabling direct access to enantiopure drug candidates. Supplied as a hydrochloride salt with ≥97% purity, it ensures reproducible reaction yields and reliable structure-activity relationship studies. The rigid trans-3,4-disubstituted scaffold with hydroxyl and methoxy handles allows rapid diversification for medicinal chemistry libraries targeting lipoxygenase isoforms and neurodegenerative disease pathways.

Molecular Formula C5H12ClNO2
Molecular Weight 153.61 g/mol
Cat. No. B7971052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,4R)-4-methoxypyrrolidin-3-ol hydrochloride
Molecular FormulaC5H12ClNO2
Molecular Weight153.61 g/mol
Structural Identifiers
SMILESCOC1CNCC1O.Cl
InChIInChI=1S/C5H11NO2.ClH/c1-8-5-3-6-2-4(5)7;/h4-7H,2-3H2,1H3;1H/t4-,5-;/m1./s1
InChIKeyAGYFNYDVGSRXSM-TYSVMGFPSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3R,4R)-4-Methoxypyrrolidin-3-ol Hydrochloride: A Defined Stereochemical Building Block for Enantioselective Synthesis


(3R,4R)-4-Methoxypyrrolidin-3-ol hydrochloride is a chiral pyrrolidine derivative with a defined stereochemical configuration. It is a trans-substituted pyrrolidine containing hydroxyl and methoxy groups, and is typically supplied as a hydrochloride salt, which enhances its water solubility and solid-state stability . As a member of the chiral pyrrolidine-3-ol class, its primary utility lies in its role as a versatile intermediate in asymmetric synthesis, where its rigid stereochemistry is harnessed for the construction of enantiopure bioactive molecules, including glycosidase inhibitors and other heterocyclic frameworks [1].

Why (3R,4R)-4-Methoxypyrrolidin-3-ol Hydrochloride Cannot Be Interchanged with Other Pyrrolidine Analogs


Substitution with other pyrrolidine derivatives, including diastereomers or regioisomers of 4-methoxypyrrolidin-3-ol, is not trivial due to the critical role of stereochemistry in biological target interactions and downstream synthetic transformations. The compound's (3R,4R) configuration defines a specific three-dimensional orientation of its functional groups, which can be the sole determinant of biological activity and synthetic utility. For example, the trans-3,4-disubstituted framework is a crucial scaffold for accessing glycosidase inhibitors, and a change in stereochemistry would lead to a different or inactive enantiomer [1]. Furthermore, the compound is supplied as a hydrochloride salt with a defined purity profile (commonly ≥95-98%), ensuring consistent performance in sensitive chemical reactions where impurities from generic sources could compromise yields or selectivity .

Quantitative Evidence for Selecting (3R,4R)-4-Methoxypyrrolidin-3-ol Hydrochloride


High Diastereoselectivity in the Synthesis of trans-3,4-Disubstituted Pyrrolidines

The (3R,4R) stereochemistry of the target compound is central to the synthesis of trans-3,4-disubstituted pyrrolidines, which are obtained with high diastereomeric ratios (dr) via asymmetric 1,3-dipolar cycloaddition. This high selectivity is a direct consequence of the chiral auxiliary approach used to construct the pyrrolidine ring, and it ensures the production of enantiopure intermediates, which is critical for downstream applications in medicinal chemistry [1].

Asymmetric Synthesis Chiral Building Blocks 1,3-Dipolar Cycloaddition

Proven Utility as a Direct Precursor to a Glycosidase Inhibitor

The (3R,4R) isomer is explicitly demonstrated as the key chiral synthon for the synthesis of (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol, a known glycosidase inhibitor [1]. This is a direct, literature-validated application that distinguishes it from its enantiomer, (3S,4S)-4-(hydroxymethyl)pyrrolidin-3-ol, which may have different or no activity against the same target.

Glycosidase Inhibition Medicinal Chemistry Chiral Synthon

Differential Biological Activity in Lipoxygenase Inhibition Assays

While direct data for (3R,4R)-4-methoxypyrrolidin-3-ol hydrochloride is limited, closely related analogs of 4-methoxypyrrolidin-3-ol have been evaluated for lipoxygenase inhibition. For instance, a compound with a similar core structure showed no significant activity against 5-lipoxygenase in rat RBL-1 cells at 100 µM [1]. Another derivative exhibited an inhibitory constant (Ki) of 22 nM against human 15-lipoxygenase-1 [2]. These findings suggest that subtle structural modifications within this chemotype can lead to a wide range of biological activities, underscoring the need for a specific, well-characterized compound like the (3R,4R) isomer for targeted research.

Lipoxygenase Inhibition Enzyme Assays Inflammation

Standardized Purity and Physical Form for Reproducible Research

The hydrochloride salt of (3R,4R)-4-methoxypyrrolidin-3-ol is supplied as a solid with a typical purity of ≥95-98% . This is a standardized form that enhances its utility in research compared to its free base, which may be less stable or soluble. The defined purity specification ensures that users can rely on consistent performance in chemical reactions and biological assays, where variable purity from generic sources could introduce confounding factors.

Quality Control Chemical Purity Research Chemicals

Conformational Rigidity for Targeted Molecular Interactions

The pyrrolidine ring in 4-methoxypyrrolidin-3-ol adopts a puckered conformation, which pre-organizes the hydroxyl and methoxy groups for specific interactions with biological targets . This inherent rigidity is a class feature of pyrrolidines, but the exact spatial arrangement of the (3R,4R) isomer is a key differentiator from its diastereomers. For example, the trans configuration is thermodynamically more stable than the cis form due to reduced steric hindrance, which can influence binding to chiral pockets in enzymes or receptors .

Molecular Modeling Structure-Activity Relationship Drug Design

Cost-Effective Access to a Key Intermediate for Neurodegenerative Disease Research

The compound is identified as a precursor to inhibitors of an enzyme implicated in neurodegenerative diseases such as Parkinson's . While the specific enzyme is not named, the compound's chiral nature and functional group handle make it a valuable starting point for synthesizing diverse libraries of potential therapeutic agents. This application is distinct from its use as a glycosidase inhibitor precursor and broadens its appeal.

Neurodegeneration Parkinson's Disease Enzyme Inhibitors

Optimal Application Scenarios for (3R,4R)-4-Methoxypyrrolidin-3-ol Hydrochloride


Synthesis of Enantiopure Glycosidase Inhibitors

This compound is the ideal starting material for researchers developing glycosidase inhibitors, such as (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol. The (3R,4R) stereochemistry is a critical requirement for this application, and the compound's high diastereomeric purity from its synthesis ensures a streamlined route to the desired enantiopure inhibitor, avoiding time-consuming and costly chiral resolution steps [1].

Construction of Diverse Chiral Pyrrolidine Libraries for Drug Discovery

The compound's rigid, trans-substituted pyrrolidine core serves as an excellent scaffold for generating libraries of potential drug candidates. Its defined stereochemistry and functional group handles (hydroxyl and methoxy) allow for rapid diversification through standard chemical transformations, enabling medicinal chemists to explore structure-activity relationships in a highly controlled and stereospecific manner [1].

Investigating Lipoxygenase Enzyme Mechanisms

Given the class-level activity of 4-methoxypyrrolidin-3-ol derivatives against various lipoxygenase isoforms, the (3R,4R) isomer is a valuable tool for probing the active site of these enzymes. By providing a specific, well-defined stereochemical probe, researchers can generate more precise and reproducible data on enzyme inhibition kinetics and binding modes compared to using racemic or stereochemically undefined mixtures [REFS-2, REFS-3].

Development of Novel Therapeutics for Neurodegenerative Diseases

The compound's reported link to enzyme targets in Parkinson's disease makes it a strategic procurement for groups focused on neurodegenerative disorders. It can be used as a starting point to synthesize and evaluate new inhibitors, with the confidence that its specific stereochemistry will consistently translate into defined biological interactions .

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